molecular formula C22H24N2O3S2 B12925743 6-(5-(2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid CAS No. 89695-36-3

6-(5-(2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Cat. No.: B12925743
CAS No.: 89695-36-3
M. Wt: 428.6 g/mol
InChI Key: VIDWBZVRYBTTPU-YETRDSHKSA-N
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Description

6-(5-(2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a complex organic compound that features a quinoline moiety, a thioxothiazolidine ring, and a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-(2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through Friedländer condensation, which involves the reaction of aniline derivatives with ketones in the presence of acidic or basic catalysts . The thioxothiazolidine ring can be formed through cyclization reactions involving thiourea and α-haloketones . The final step involves the coupling of the quinoline and thioxothiazolidine intermediates with hexanoic acid under appropriate reaction conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(5-(2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

6-(5-(2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 6-(5-(2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The thioxothiazolidine ring may interact with enzymes, inhibiting their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.

    Thiazolidine derivatives: Such as pioglitazone, used in the treatment of diabetes.

Uniqueness

6-(5-(2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is unique due to the combination of the quinoline and thioxothiazolidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields.

Properties

CAS No.

89695-36-3

Molecular Formula

C22H24N2O3S2

Molecular Weight

428.6 g/mol

IUPAC Name

6-[(5Z)-5-[(2Z)-2-(1-ethylquinolin-4-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C22H24N2O3S2/c1-2-23-15-13-16(17-8-5-6-9-18(17)23)11-12-19-21(27)24(22(28)29-19)14-7-3-4-10-20(25)26/h5-6,8-9,11-13,15H,2-4,7,10,14H2,1H3,(H,25,26)/b16-11-,19-12-

InChI Key

VIDWBZVRYBTTPU-YETRDSHKSA-N

Isomeric SMILES

CCN1C=C/C(=C/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)/C3=CC=CC=C31

Canonical SMILES

CCN1C=CC(=CC=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)C3=CC=CC=C31

Origin of Product

United States

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